molecular formula C7H7N3OS B12704729 2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl- CAS No. 82608-24-0

2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-

Cat. No.: B12704729
CAS No.: 82608-24-0
M. Wt: 181.22 g/mol
InChI Key: XOZKAVVDWQPCQB-UHFFFAOYSA-N
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Description

“2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” typically involves multi-step organic reactions. Common starting materials might include pyridazine derivatives and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

“2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for successful transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for “2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with nitrogen and sulfur atoms, such as thiazoles, thiadiazines, and pyridazines.

Uniqueness

“2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

82608-24-0

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

3-methyl-8H-pyridazino[4,3-b][1,4]thiazin-7-one

InChI

InChI=1S/C7H7N3OS/c1-4-2-5-7(10-9-4)8-6(11)3-12-5/h2H,3H2,1H3,(H,8,10,11)

InChI Key

XOZKAVVDWQPCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)CS2)N=N1

Origin of Product

United States

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